Glutamine ethyl ester

Enzymology Renal metabolism Amino acid esters

Standard L-glutamine lacks solution stability and presents poor solubility, confounding long-duration enzymatic studies. Glutamine ethyl ester (CAS 764724-27-8) resolves these limitations as a defined biochemical tool. - Serves as a specific substrate for renal phosphate-independent glutaminase, demonstrating enhanced hydrolysis relative to unmodified L-glutamine for precise kinetic resolution. - Functions as a model ethyl ester prodrug to calibrate mammalian esterase activity screens, enabling prediction of in vivo release rates. - Provides a distinct reversed-phase HPLC retention time, ensuring unambiguous analytical resolution from generic glutamine derivatives during LC-MS method validation.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 764724-27-8
Cat. No. B12657621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamine ethyl ester
CAS764724-27-8
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)N)N
InChIInChI=1S/C7H14N2O3/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H2,9,10)
InChIKeySQMPFRFYKISAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamine Ethyl Ester: Technical Specifications


Glutamine ethyl ester (CAS 764724-27-8) is an aliphatic amino acid ester derivative of L-glutamine, with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol [1]. It is synthesized via esterification of L-glutamine or glutamic acid with ethanol , and it typically appears as a white crystalline powder soluble in water and polar organic solvents with a melting point of approximately 120-125 °C . This compound is not found naturally but is produced for research and analytical applications .

Workflow
Enzyme kinetics and substrate specificity assays
Selection
Esterase-mediated hydrolysis model compound
Format
Analytical reference for chromatographic resolution
Context
Supports renal metabolism and prodrug activation studies
Research-use-only amino acid ester probe

Why Glutamine Ethyl Ester Cannot Be Replaced


Procurement of a generic glutamine source is not viable for applications requiring specific physicochemical or enzymatic characteristics. Unmodified L-glutamine exhibits limited aqueous solubility (36 g/L at 20°C) and poor chemical stability in solution, degrading in 11 days at 22-24°C [1]. While alanyl-glutamine dipeptides overcome these stability issues for cell culture and parenteral nutrition [2], they do not provide the distinct enzymatic substrate profile of an ethyl ester. Similarly, N-acetylglutamine is stable but has restricted acylase capacity in humans [3]. The specific ethyl ester modification is required for assays involving esterase-mediated hydrolysis or when a distinct chromatographic retention time is needed for analytical resolution.

Unmodified L-glutamine
Limited aqueous stability and solubility may not support assays requiring consistent substrate concentration or extended incubation times.
Alanyl-glutamine dipeptide
Cleavage by peptidases, not esterases; enzymatic activation pathway may differ significantly from the ethyl ester in hydrolysis-dependent studies.
N-acetylglutamine
Acylase-dependent release profile may not replicate the esterase substrate context required for specific enzymatic or analytical workflows.

Glutamine Ethyl Ester vs. L-Glutamine: Key Differences


Renal Glutaminase Hydrolysis of Glutamine Ethyl Ester

In a purified enzyme preparation from rat kidney, γ-glutamyl ethyl ester was hydrolyzed more effectively than both L-glutamine and L-theanine. The study determined that the enzyme preparation co-purified with glutaminase activity and exhibited a relative activity of 85% for L-theanine compared to L-glutamine, while γ-glutamyl methyl and ethyl esters were noted as being 'more effectively hydrolyzed' [1]. This indicates that the ester modification increases the affinity or catalytic turnover rate for this phosphate-independent glutaminase.

Renal Glutaminase Hydrolysis
Reported
Ranked: γ-glutamyl ethyl ester > L-glutamine > L-theanine in hydrolysis effectiveness
Supports enzymatic substrate context for renal glutaminase assays.
Exact Km or fold-difference values not provided in abstract; rat kidney enzyme preparation in vitro.
Enzymology Renal metabolism Amino acid esters

Stability and Solubility of Glutamine Ethyl Ester

Glutamine ethyl ester is generally stable under normal conditions but is sensitive to strong acids or bases, and it is soluble in water and polar organic solvents . In contrast, unmodified L-glutamine has limited aqueous solubility (36 g/L at 20°C) and degrades in aqueous solution with a half-life of approximately 11 days at 22-24°C [1]. While the exact aqueous stability of glutamine ethyl ester is not reported in the same units, its synthesis as a stable salt (e.g., hydrochloride) and its organic solubility profile differentiate it from L-glutamine.

Stability and Solubility
Class-level
Reported as generally stable under normal conditions; soluble in water and polar organic solvents.
May support formulation and handling context relative to unmodified L-glutamine.
Exact aqueous half-life for the ethyl ester not reported in comparable units; class-level inference.
Physicochemical properties Formulation science Stability

Prodrug Design and Esterase-Mediated Activation

Ethyl ester modifications are a common strategy in prodrug design to enhance lipophilicity and membrane permeability. A study on peptide ethyl esters demonstrated that the ethyl ester group can be hydrolyzed by mammalian esterases, enabling the exploration of prodrug stability and activation [1]. This positions glutamine ethyl ester as a model compound for investigating esterase-mediated release mechanisms, which is distinct from dipeptide (e.g., alanyl-glutamine) or acetylated (N-acetylglutamine) prodrugs.

Prodrug / Esterase Activation
Class-level inference
Ethyl ester modification can be hydrolyzed by mammalian esterases, distinct from dipeptide or acetylated pathways.
Model compound for esterase-dependent prodrug activation research.
Inferred from class-level esterase specificity; data to verify with this specific compound.
Prodrug design Peptide chemistry Pharmacokinetics

Glutamine Ethyl Ester: Research and Analytical Applications


Enzymatic Assays for Glutaminase and Esterase Activity

Glutamine ethyl ester is used as a specific substrate in biochemical assays to measure the activity of renal phosphate-independent glutaminase or other esterases. The ester modification alters the substrate's affinity, making it a valuable tool for investigating enzyme kinetics and substrate specificity, as demonstrated by its enhanced hydrolysis compared to L-glutamine [1].

Prodrug Design and Pharmacokinetic Modeling

The compound serves as a model ethyl ester prodrug for studying the activation of amino acid-based therapeutics by mammalian esterases. Its hydrolysis profile can be used to calibrate assays for predicting in vivo release rates of glutamine or to screen for esterase inhibitors [1].

Analytical Method Development and Chromatography

Due to its distinct retention time in reversed-phase HPLC compared to L-glutamine and other glutamine derivatives, glutamine ethyl ester is employed as a reference standard for developing and validating analytical methods. Its solubility in organic solvents facilitates the preparation of calibration standards for LC-MS quantification of glutamine esters in biological matrices.

Application
Selection Property
Validation Focus
Glutaminase / Esterase Enzyme Assays
Renal enzyme substrate context
Hydrolysis rate and affinity review
Prodrug Activation Modeling
Esterase-dependent release profile
Model-response interpretation
Chromatographic Method Development
Distinct retention time for ester derivative
Analytical resolution and organic-phase solubility review
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